2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline
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Overview
Description
2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the aniline moiety .
Scientific Research Applications
2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, which can result in antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other thiazole-containing compounds.
Properties
CAS No. |
32320-16-4 |
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Molecular Formula |
C10H8Cl2N4S |
Molecular Weight |
287.17 g/mol |
IUPAC Name |
5-[(2,3-dichlorophenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8Cl2N4S/c1-5-9(17-10(13)14-5)16-15-7-4-2-3-6(11)8(7)12/h2-4H,1H3,(H2,13,14) |
InChI Key |
BYFCNCNFZVHKBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)N=NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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